

literature review of ADDP's effectiveness in complex syntheses

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Compound of Interest

Compound Name: 1,1'-(Azodicarbonyl)-dipiperidine

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An exhaustive review of the literature confirms that the term "ADDP" does not correspond to a recognized acronym for a specific phosphorus-based ligand in the context of asymmetric dihydroxylation. The premier method for achieving highly enantioselective syn-dihydroxylation of olefins in complex syntheses is the Sharpless Asymmetric Dihydroxylation (AD). This Nobel Prize-winning reaction is characterized by its use of osmium tetroxide as a catalyst in conjunction with chiral cinchona alkaloid-derived ligands.

This guide provides a comparative overview of the Sharpless Asymmetric Dihydroxylation and its alternatives, focusing on their effectiveness in the synthesis of complex molecules.

Sharpless Asymmetric Dihydroxylation: The Gold Standard

Developed by K. Barry Sharpless, this method has become an indispensable tool in organic synthesis due to its high reliability, predictability, and broad substrate scope.^[1] The reaction is typically performed using a pre-packaged mixture of reagents known as AD-mix. AD-mix- α contains the chiral ligand (DHQD)₂PHAL, while AD-mix- β contains its pseudo-enantiomer, (DHQD)₂PHAL, allowing for access to either enantiomer of the diol product.^[2]

Performance in Complex Syntheses

The Sharpless AD reaction has been extensively used in the total synthesis of a wide array of natural products, consistently delivering high yields and excellent enantioselectivities.

Natural Product/Intermediate	Substrate	Reagent/Lig and	Yield (%)	ee (%)	Reference
Intermediate for Nhatrangin A	α,β -unsaturated ester	AD-mix- β	89.9	98	[2]
Intermediate for Fostriecin	Trienyne derivative	OsO ₄ , (DHQ) ₂ PHAL	82	-	[3]
Intermediate for Bryostatin 3	Complex olefin	AD-mix- β	84	-	[3]
Intermediate for (-)-Zephyranthine	Dihydroisoquinoline derivative	AD-mix- β	90	90	[4]
Intermediate for 1,3,5-Bisabolatrien-7-ol	Terpene derivative	Sharpless AD	98	-	[4]
Intermediate for Englerin A	Guaiane-type sesquiterpenoid	AD-mix- β , (DHQD) ₂ PHAL	81	90 (er)	[3] [4]
Intermediate for Preaustinoid B	Diquinane derivative	Sharpless AD	65	-	[3]

Alternative Asymmetric Dihydroxylation Methods

While the Sharpless AD is dominant, several other methods have been developed, though their application in complex syntheses is less frequent.

Ruthenium-Catalyzed Dihydroxylation

Ruthenium tetroxide (RuO_4) can also catalyze the syn-dihydroxylation of olefins. While ruthenium is less expensive than osmium, these reactions can be prone to over-oxidation, and achieving high enantioselectivity has been a challenge.[5]

Substrate	Catalyst System	Yield (%)	ee (%)	Reference
Various Olefins	0.5 mol % RuO_4 , NaIO_4	Good to Excellent	-	[5]

Biocatalytic Dihydroxylation

Enzymes, particularly dioxygenases, can catalyze the stereoselective dihydroxylation of alkenes.[6] These methods offer the advantages of being environmentally benign and can exhibit different selectivities compared to metal-based catalysts. For instance, some biocatalytic systems can achieve trans-dihydroxylation.[7]

Substrate Class	Biocatalyst	Yield (%)	ee (%)	Selectivity	Reference
Terminal Aryl Olefins	E. coli coexpressing SMO and SpEH	up to 99	up to 98.6	(S)-trans-diol	[7]
Terminal Aryl Olefins	E. coli coexpressing SMO and StEH	up to 99	up to 98.2	(R)-trans-diol	[7]
Conjugated Alkenes	Pseudomonas putida (Toluene/Naphthalene Dioxygenase)	-	>98	cis-diol	[6]

Metal-Free Dihydroxylation

Approaches to asymmetric dihydroxylation that avoid the use of heavy metals are an active area of research. These methods often rely on organocatalysts and green oxidants like hydrogen peroxide. However, their application in complex natural product synthesis is not yet well-established, and achieving high enantioselectivities comparable to the Sharpless method remains a significant challenge.^[8]

Experimental Protocols

Sharpless Asymmetric Dihydroxylation (General Procedure)

This protocol is a general guideline for the dihydroxylation of 1 mmol of an olefin using a commercially available AD-mix.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, combine tert-butanol (5 mL) and water (5 mL).
- **Addition of AD-mix:** Add the appropriate AD-mix (AD-mix- α or AD-mix- β , 1.4 g). Stir the mixture vigorously at room temperature until two clear phases form, with the lower aqueous phase being bright yellow. For less reactive olefins (e.g., 1,2-disubstituted or trisubstituted), methanesulfonamide ($\text{CH}_3\text{SO}_2\text{NH}_2$, 95 mg) can be added.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Substrate Addition:** Add the olefin (1 mmol) to the cooled, stirring mixture.
- **Reaction:** Continue to stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete (typically after 6-24 hours), add solid sodium sulfite (1.5 g) while maintaining the temperature at 0 °C.
- **Work-up:** Allow the mixture to warm to room temperature and stir for an additional hour. Add an organic solvent (e.g., ethyl acetate) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent.

- Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.

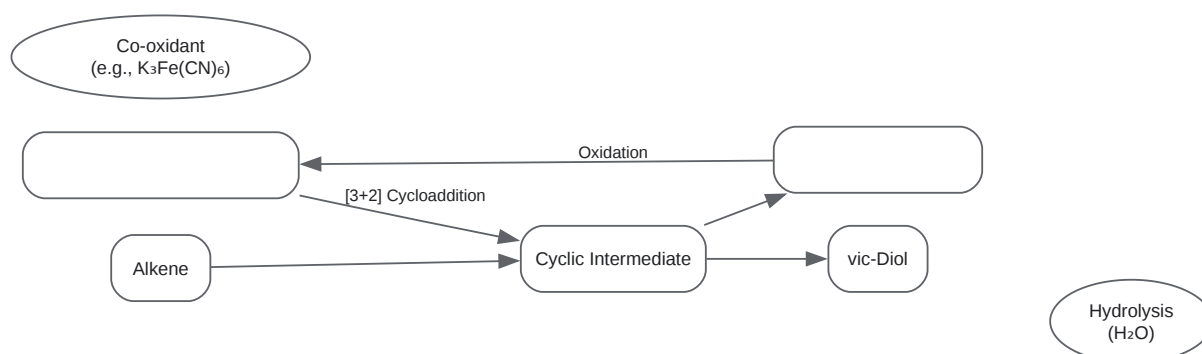
Ruthenium-Catalyzed syn-Dihydroxylation (Improved Protocol)

This protocol describes an improved method for RuO_4 -catalyzed syn-dihydroxylation with a reduced catalyst loading.^[5]

- Reaction Setup: To a solution of the olefin in a suitable solvent system (e.g., $\text{CH}_3\text{CN}/\text{H}_2\text{O}/\text{CCl}_4$), add NaIO_4 .
- Catalyst Addition: Add a catalytic amount of $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$ (0.5 mol %).
- Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.
- Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate). Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
- Purification: Purify the crude product by chromatography.

Visualizations

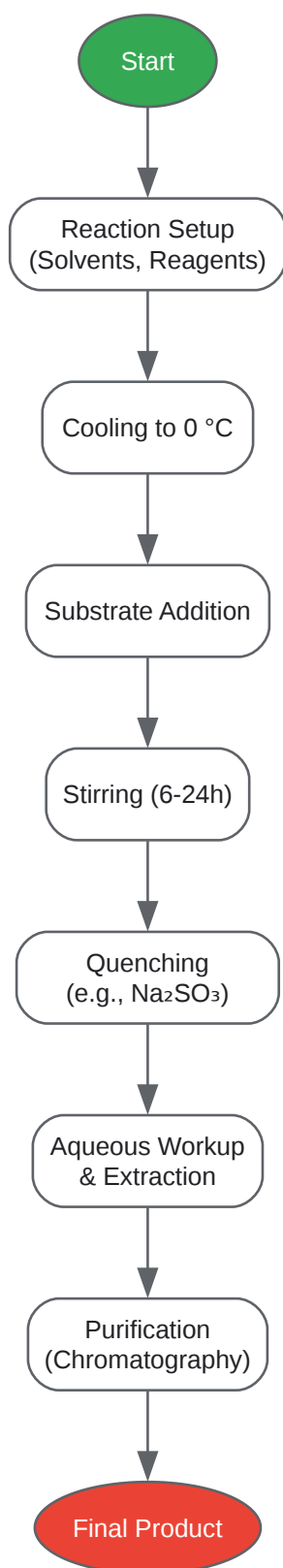
Sharpless Asymmetric Dihydroxylation Catalytic Cycle



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Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

General Experimental Workflow for Asymmetric Dihydroxylation



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Caption: A typical experimental workflow for an asymmetric dihydroxylation reaction.

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